molecular formula C27H33N5O2 B2583617 1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 902564-24-3

1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2583617
CAS No.: 902564-24-3
M. Wt: 459.594
InChI Key: YSIISYOZMFLNQS-UHFFFAOYSA-N
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Description

1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a quinazolinone core linked to a bipiperidine moiety

Preparation Methods

The synthesis of 1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the ethylphenyl group and the bipiperidine moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the bipiperidine moiety, potentially altering the compound’s biological activity.

    Substitution: The ethylphenyl group can be substituted with other functional groups to create derivatives with different properties. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The bipiperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and bipiperidine-containing molecules. Compared to these compounds, 1’-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide may offer unique properties, such as improved binding affinity or selectivity for specific targets. Examples of similar compounds include:

    4-oxo-3,4-dihydroquinazoline derivatives: Known for their biological activity.

    Bipiperidine derivatives: Studied for their potential therapeutic applications.

This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c1-2-20-10-12-21(13-11-20)32-24(33)22-8-4-5-9-23(22)29-26(32)30-18-14-27(15-19-30,25(28)34)31-16-6-3-7-17-31/h4-5,8-13H,2-3,6-7,14-19H2,1H3,(H2,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIISYOZMFLNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCC(CC4)(C(=O)N)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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